molecular formula C16H13FN2O3 B3849458 N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide

Cat. No. B3849458
M. Wt: 300.28 g/mol
InChI Key: BWFHYGVYMDFVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF-24 belongs to the family of benzoxazole compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide exerts its biological effects through multiple mechanisms of action. One of the key mechanisms is the inhibition of NF-κB, which regulates the expression of many genes involved in inflammation, cell proliferation, and apoptosis. N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide also activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. In addition, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been shown to inhibit the activity of enzymes such as thioredoxin reductase and histone deacetylases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide induces cell cycle arrest and apoptosis, inhibits angiogenesis, and sensitizes cells to chemotherapy and radiation therapy. In inflammation, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the recruitment of immune cells, and prevents tissue damage. In neurodegenerative disorders, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide protects against oxidative stress, reduces inflammation, and improves cognitive function.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has also been extensively studied in vitro and in vivo, providing a wealth of data on its biological effects and mechanisms of action. However, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.

Future Directions

There are several future directions for the study of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide. Another area of research is the development of novel formulations of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide to improve its solubility and bioavailability. In cancer research, future studies could focus on the combination of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide with other anticancer agents to improve its efficacy. In inflammation, future studies could investigate the effects of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide on other signaling pathways involved in inflammation. In neurodegenerative disorders, future studies could focus on the effects of N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide on other aspects of neurodegeneration, such as protein aggregation and synaptic dysfunction. Overall, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.

Scientific Research Applications

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation is a key component of many diseases, and N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been shown to possess potent anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in inflammation. In neurodegenerative disorders, N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-21-10-7-8-13-14(9-10)22-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFHYGVYMDFVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(O2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Reactant of Route 2
N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Reactant of Route 3
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N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Reactant of Route 4
N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Reactant of Route 5
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N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide
Reactant of Route 6
N-(6-ethoxy-1,3-benzoxazol-2-yl)-2-fluorobenzamide

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